
Naphthalene, 1,2,3,4-tetrahydro-5-methyl-
Descripción general
Descripción
“Naphthalene, 1,2,3,4-tetrahydro-5-methyl-” is a chemical compound with the molecular formula C11H14 . It is also known by other names such as 5-Methyltetralin, 5-Methyl-1,2,3,4-tetrahydronaphthalene, 1-Methyl-5,6,7,8-tetrahydronaphthalene, and 1,2,3,4-Tetrahydro-5-methyl-naphthalene .
Molecular Structure Analysis
The molecular structure of “Naphthalene, 1,2,3,4-tetrahydro-5-methyl-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“Naphthalene, 1,2,3,4-tetrahydro-5-methyl-” has a molecular weight of 146.2289 . More detailed physical and chemical properties couldn’t be retrieved from the web search results.Aplicaciones Científicas De Investigación
Application in Coal Liquefaction
- Summary of Application : Naphthalene, 1,2,3,4-tetrahydro-5-methyl- is used in coal liquefaction . Coal liquefaction is a process that converts coal into other useful products, such as liquid fuels.
- Results or Outcomes : The outcome of this process is the production of liquid fuels from coal, which can be a valuable source of energy .
Alternative to Turpentine in Paints and Waxes
- Summary of Application : This compound is used as an alternative to turpentine in paints and waxes . Turpentine is a common solvent used in these products, but it can have environmental and health impacts.
- Results or Outcomes : The use of Naphthalene, 1,2,3,4-tetrahydro-5-methyl- as an alternative to turpentine could potentially reduce the environmental and health impacts associated with these products .
Hydrogen-Donor Solvent
- Summary of Application : Tetralin, which is another name for 1,2,3,4-tetrahydronaphthalene, is used as a hydrogen-donor solvent . This means it can donate hydrogen atoms to other molecules in a chemical reaction.
- Results or Outcomes : The use of Tetralin as a hydrogen-donor solvent can facilitate certain chemical reactions, particularly those where a molecule needs to gain hydrogen atoms .
Laboratory Synthesis of Dry HBr Gas
- Summary of Application : 1,2,3,4-Tetralhydronaphthalene is used for the laboratory synthesis of dry hydrogen bromide (HBr) gas .
- Results or Outcomes : The production of dry HBr gas can be useful in various laboratory applications, including as a reagent in other chemical reactions .
Secondary Coolant in Sodium-Cooled Fast Reactors
- Summary of Application : Tetralin has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified .
- Methods of Application : The compound would be used in the cooling system of the reactor, where it would help to maintain the temperature of the sodium seals around the pump impellers .
- Results or Outcomes : The use of Tetralin in this context can help to ensure the safe and efficient operation of sodium-cooled fast reactors .
Transformation of Naphthalene
- Summary of Application : A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .
- Methods of Application : The compound would be used in a reaction with naphthalene and activated carbon supported molybdenum carbides .
- Results or Outcomes : The outcome of this process is the transformation of naphthalene to tetralin .
Safety And Hazards
The safety data sheet for Naphthalene indicates that it is flammable, suspected of causing cancer, and very toxic to aquatic life with long-lasting effects . It is advised to obtain special instructions before use, avoid release to the environment, and wear protective gloves, protective clothing, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Propiedades
IUPAC Name |
5-methyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h4-5,7H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOVIGZJPGLNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182365 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |
CAS RN |
2809-64-5 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAPHTHALENE, 1,2,3,4-TETRAHYDRO-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888WK5BNU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
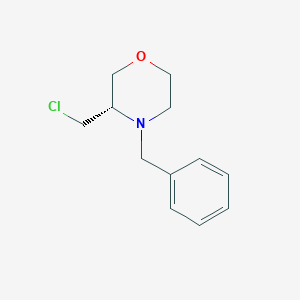
![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)
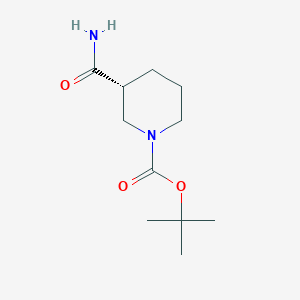
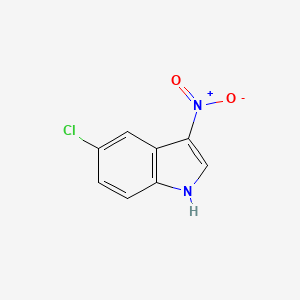
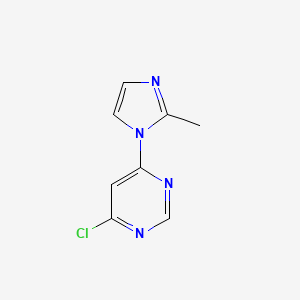
![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1593432.png)
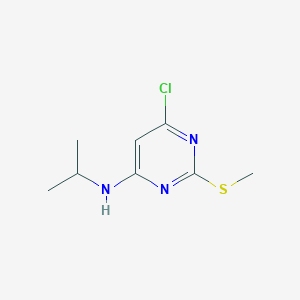
![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)
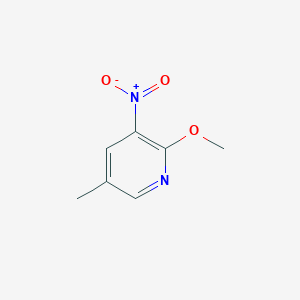
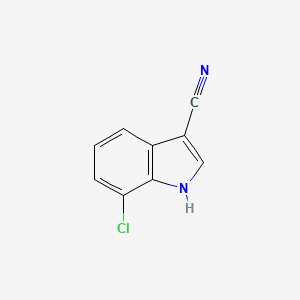

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)